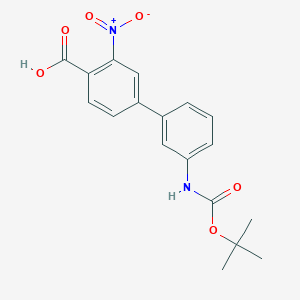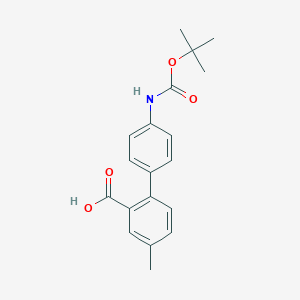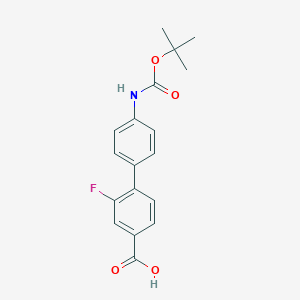
4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, or 4-BOC-APFBA, is a synthetic organic compound commonly used in biochemical and physiological research. It is a derivative of benzoic acid, an aromatic carboxylic acid found in many plants and fruits, and is characterized by the presence of a 4-bromo-2-chloro-3-methylbutyl group (BOC) on the aminophenyl moiety. 4-BOC-APFBA is a useful reagent for the synthesis of peptides and other biomolecules, and has a range of applications in biochemical and physiological research.
Applications De Recherche Scientifique
4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is widely used in biochemical and physiological research. It is used as a reagent for the synthesis of peptides, proteins, and other biomolecules. It is also used as a substrate for enzyme assays, as a fluorescent label for imaging studies, and as a reagent for the synthesis of other organic compounds.
Mécanisme D'action
4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA acts as a substrate for the synthesis of peptides, proteins, and other biomolecules. It is also used as a fluorescent label for imaging studies, and as a reagent for the synthesis of other organic compounds. 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is an inhibitor of enzymes involved in the synthesis of peptides and proteins, and it is also an inhibitor of enzymes involved in the degradation of proteins.
Biochemical and Physiological Effects
4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA has a range of biochemical and physiological effects. It is an inhibitor of enzymes involved in the synthesis of peptides and proteins, and it is also an inhibitor of enzymes involved in the degradation of proteins. It can also act as a fluorescent label, allowing researchers to track the movement of molecules in cells and tissues. In addition, 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA can act as an antioxidant, protecting cells from damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is its versatility. It can be used as a reagent for the synthesis of peptides, proteins, and other biomolecules, and it can also be used as a fluorescent label for imaging studies. It is also an inhibitor of enzymes involved in the synthesis and degradation of proteins, and it can act as an antioxidant. However, it is important to note that 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA is a highly reactive compound, and must be handled with care in the laboratory.
Orientations Futures
The use of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA in biochemical and physiological research is expected to continue to grow. Potential future directions include the use of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA as a drug delivery vehicle, as a fluorescent label for imaging studies, and as a reagent for the synthesis of other organic compounds. In addition, 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA could be used to study the effects of reactive oxygen species on cells and tissues, and to develop new methods for the synthesis of peptides and proteins. Finally, 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA could be used to study the effects of environmental pollutants on cells and tissues.
Méthodes De Synthèse
The synthesis of 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA involves a two-step process. In the first step, benzoic acid is reacted with 4-bromo-2-chloro-3-methylbutyl chloride (4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-Cl) in the presence of a base, such as sodium hydroxide. The reaction produces 4-bromo-2-chloro-3-methylbutyl benzoate (4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-benzoate). In the second step, the 4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-benzoate is reacted with 2-fluoroaniline in the presence of a base, such as sodium hydroxide. The reaction produces 4-4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%-APFBA.
Propriétés
IUPAC Name |
2-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKCISILEQYFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














